molecular formula C6H18Cl2NbO3 B14723763 Ethanol--dichloroniobium (3/1) CAS No. 5753-99-1

Ethanol--dichloroniobium (3/1)

Cat. No.: B14723763
CAS No.: 5753-99-1
M. Wt: 302.01 g/mol
InChI Key: GZHSAAWIJPEJBP-UHFFFAOYSA-L
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Description

Ethanol–dichloroniobium (3/1) is a coordination compound consisting of ethanol and dichloroniobium in a 3:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:

NbCl5+3C2H5OHNbCl2(C2H5O)3+2HCl\text{NbCl}_5 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{NbCl}_2(\text{C}_2\text{H}_5\text{O})_3 + 2 \text{HCl} NbCl5​+3C2​H5​OH→NbCl2​(C2​H5​O)3​+2HCl

Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

    Reduction: It can be reduced to lower oxidation state niobium compounds.

    Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.

Major Products:

    Oxidation: Higher oxidation state niobium compounds.

    Reduction: Lower oxidation state niobium compounds.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Ethanol–dichloroniobium (3/1) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.

Mechanism of Action

The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:

    Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.

    Electron transfer: Mediating redox reactions through electron transfer mechanisms.

Comparison with Similar Compounds

    Ethanol–dichlorotantalum (3/1): Similar in structure but with tantalum instead of niobium.

    Ethanol–dichlorovanadium (3/1): Similar in structure but with vanadium instead of niobium.

Uniqueness: Ethanol–dichloroniobium (3/1) is unique due to its specific coordination chemistry and the properties imparted by niobium. Compared to its tantalum and vanadium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science.

Properties

CAS No.

5753-99-1

Molecular Formula

C6H18Cl2NbO3

Molecular Weight

302.01 g/mol

IUPAC Name

dichloroniobium;ethanol

InChI

InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2

InChI Key

GZHSAAWIJPEJBP-UHFFFAOYSA-L

Canonical SMILES

CCO.CCO.CCO.Cl[Nb]Cl

Origin of Product

United States

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